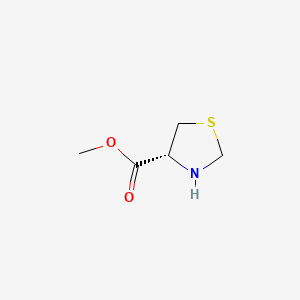

Methyl (R)-thiazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (R)-thiazolidine-4-carboxylate is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Safening

One of the primary applications of methyl (R)-thiazolidine-4-carboxylate is as a herbicide safener . This compound protects crops from herbicide damage by enhancing the activity of acetolactate synthase (ALS), an enzyme targeted by certain herbicides. Research indicates that it can mitigate herbicide toxicity by competing for binding sites on ALS enzymes, thus preventing herbicide-induced injury to crops .

Table 1: Comparison of Herbicide Safeners

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| This compound | Binds ALS, reduces herbicide toxicity | High |

| Other thiazolidine derivatives | Varies; often less effective | Moderate to low |

Pharmaceutical Applications

Anticancer Potential

This compound and its derivatives have been investigated for their potential as anticancer agents . The thiazolidin-4-one scaffold has shown significant anticancer activities in various studies, indicating that modifications to this structure can enhance therapeutic efficacy against cancer cells .

Biological Monitoring

Research has also explored the use of this compound as a biomarker for exposure to certain environmental toxins, such as formaldehyde. A study demonstrated that levels of thiazolidine-4-carboxylic acid (TZCA) in urine could serve as an indicator of formaldehyde exposure, highlighting the compound's relevance in toxicology and environmental health .

Case Studies and Research Findings

Case Study 1: Herbicide Safening Efficacy

A study focused on the interaction between this compound and ALS enzymes showed that this compound effectively reduced the phytotoxicity of specific herbicides when applied to crops. Molecular docking studies revealed that it binds competitively with herbicides, thereby protecting the plants .

Case Study 2: Anticancer Activity Exploration

Research into thiazolidin-4-one derivatives demonstrated promising anticancer properties. Modifications to the this compound structure led to the identification of compounds with higher potency against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

Propiedades

Número CAS |

42258-90-2 |

|---|---|

Fórmula molecular |

C5H9NO2S |

Peso molecular |

147.2 g/mol |

Nombre IUPAC |

methyl (4R)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 |

Clave InChI |

NHBNAVLHRAPNKY-BYPYZUCNSA-N |

SMILES |

COC(=O)C1CSCN1 |

SMILES isomérico |

COC(=O)[C@@H]1CSCN1 |

SMILES canónico |

COC(=O)C1CSCN1 |

Key on ui other cas no. |

42258-90-2 |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.